molecular formula C16H17ClN2O4S2 B2795651 3-chloro-N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]benzene-1-sulfonamide CAS No. 941940-57-4

3-chloro-N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]benzene-1-sulfonamide

Katalognummer: B2795651
CAS-Nummer: 941940-57-4
Molekulargewicht: 400.89
InChI-Schlüssel: QIZQWCVSBBWDJU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-chloro-N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]benzene-1-sulfonamide is a complex organic compound that belongs to the class of benzenesulfonamides. This compound is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with a chloro group and a 1,1-dioxothiazinan-2-yl moiety. Benzenesulfonamides are known for their diverse biological activities and are widely studied for their potential therapeutic applications.

Eigenschaften

IUPAC Name

3-chloro-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O4S2/c17-13-4-3-5-16(12-13)25(22,23)18-14-6-8-15(9-7-14)19-10-1-2-11-24(19,20)21/h3-9,12,18H,1-2,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIZQWCVSBBWDJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

The synthesis of 3-chloro-N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]benzene-1-sulfonamide typically involves multiple steps. One common synthetic route includes the following steps:

Analyse Chemischer Reaktionen

3-chloro-N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]benzene-1-sulfonamide can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.

Wirkmechanismus

The mechanism of action of 3-chloro-N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]benzene-1-sulfonamide involves the inhibition of specific enzymes. For instance, it selectively inhibits carbonic anhydrase IX, an enzyme that is overexpressed in hypoxic tumor cells. By inhibiting this enzyme, the compound disrupts the pH regulation in tumor cells, leading to cell death . The molecular targets and pathways involved include the binding of the compound to the active site of the enzyme, preventing its normal function.

Vergleich Mit ähnlichen Verbindungen

3-chloro-N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]benzene-1-sulfonamide can be compared with other benzenesulfonamide derivatives, such as:

The uniqueness of 3-chloro-N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]benzene-1-sulfonamide lies in its specific structural features and its selective inhibition of carbonic anhydrase IX, making it a promising candidate for targeted cancer therapy.

Q & A

Q. What are the optimal synthetic routes for 3-chloro-N-[4-(1,1-dioxo-1λ⁶,2-thiazinan-2-yl)phenyl]benzene-1-sulfonamide, and how can reaction conditions be controlled to improve yield?

  • Methodological Answer : Synthesis typically involves multi-step reactions:
  • Step 1 : Coupling of a sulfonyl chloride precursor (e.g., 3-chlorobenzenesulfonyl chloride) with a thiazinan-containing aniline derivative under basic conditions (e.g., triethylamine in DMF or dichloromethane) .
  • Step 2 : Purification via column chromatography or recrystallization to isolate the product.
  • Key Controls : Temperature (maintained at 0–5°C during exothermic steps), solvent choice (polar aprotic solvents enhance reactivity), and stoichiometric ratios (1:1.2 molar ratio of sulfonyl chloride to amine improves conversion) .
  • Yield Optimization : Use TLC to monitor reaction progress and adjust reaction times (typically 12–24 hours) .

Q. How can advanced spectroscopic techniques (e.g., NMR, IR, X-ray crystallography) be employed to confirm the structural integrity of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.1 ppm for sulfonamide-attached benzene) and thiazinan ring protons (δ 3.5–4.5 ppm for SO₂-adjacent CH₂ groups). Compare with computed spectra from PubChem data .
  • IR Spectroscopy : Confirm sulfonamide S=O stretches (1350–1150 cm⁻¹) and thiazinan ring vibrations (600–700 cm⁻¹) .
  • X-ray Crystallography : Resolve the planar geometry of the benzene sulfonamide group and chair conformation of the thiazinan ring. Use crystallographic data from analogs (e.g., C20H23ClN2O4S in ) as reference .

Q. What stability studies are critical for handling this sulfonamide-thiazinan hybrid under various pH and temperature conditions?

  • Methodological Answer :
  • pH Stability : Conduct accelerated degradation studies in buffers (pH 1–13) at 37°C. Monitor hydrolysis of the sulfonamide bond via HPLC; stability is optimal at pH 6–8 .
  • Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition temperatures (expected >200°C based on analogs in ). Store at –20°C in anhydrous conditions to prevent deliquescence .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the pharmacological potential of derivatives of this compound?

  • Methodological Answer :
  • Core Modifications : Syntize derivatives with substituents on the thiazinan ring (e.g., methyl, ethyl) or benzene sulfonamide (e.g., nitro, fluoro). Assess bioactivity against cancer cell lines (e.g., NCI-60 panel) .
  • Key Assays : Measure IC₅₀ values in kinase inhibition assays (e.g., EGFR or VEGFR targets) and compare with control compounds (e.g., ’s trifluoromethyl analog). Use molecular docking to prioritize derivatives with enhanced binding affinity .

Q. What computational methods (e.g., molecular docking, DFT) are suitable for predicting the target interactions of this molecule prior to in vitro studies?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., carbonic anhydrase IX). The sulfonamide group likely coordinates with Zn²⁺ in active sites, while the thiazinan ring contributes to hydrophobic interactions .
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrostatic potential surfaces, highlighting nucleophilic regions (e.g., sulfur atoms) for electrophilic modification .

Q. What strategies mitigate conflicting bioactivity data observed between in vitro and preliminary in vivo models for this compound?

  • Methodological Answer :
  • Pharmacokinetic Profiling : Assess plasma protein binding (e.g., >90% in rodents) and metabolic stability using liver microsomes. Poor in vivo efficacy may stem from rapid glucuronidation of the sulfonamide group .
  • Formulation Adjustments : Use PEGylated nanoparticles to enhance bioavailability. Compare AUC (area under the curve) in pharmacokinetic studies between free and encapsulated forms .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.